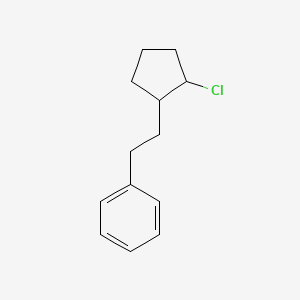![molecular formula C14H20N2O B7570534 [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone, also known as N-(1-phenyl-2-piperidin-1-ylethyl)acetamide or Acetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. This compound has been widely used in scientific research to investigate its potential as a therapeutic agent for various conditions.
Mécanisme D'action
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone works by inhibiting the activity of PDE5, an enzyme that regulates the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which leads to smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone have been extensively studied. This compound has been shown to improve erectile function by increasing blood flow to the penis. Additionally, it has been shown to improve exercise capacity in patients with pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone in lab experiments is its potency and specificity as a PDE5 inhibitor. However, a limitation of this compound is its potential for off-target effects and toxicity, which must be carefully monitored in experimental settings.
Orientations Futures
There are several potential future directions for research on [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone. One area of interest is the development of new PDE5 inhibitors with improved specificity and reduced toxicity. Additionally, this compound may have potential as a therapeutic agent for other conditions beyond erectile dysfunction and pulmonary hypertension, such as cancer and chronic pain. Further research is needed to fully explore the potential of this compound for these and other applications.
Méthodes De Synthèse
The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone involves the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with ethyl acetate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone has been extensively studied for its potential therapeutic applications. It has been investigated as a treatment for erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases. Additionally, this compound has been studied for its potential use in cancer treatment and as an analgesic.
Propriétés
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(15)12-7-9-16(10-8-12)14(17)13-5-3-2-4-6-13/h2-6,11-12H,7-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKJWIXQAMFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)

![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)



![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)


